Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Researchers and procurement managers: generic cyclopentenone ester analogs often fail due to subtle differences in lipophilicity, ring strain, and volatility. This ethyl ester (CAS 17790-74-8) is the industrial standard for allethrin synthesis. - **Proven utility**: Direct precursor to 2-methyl-4-oxocyclopent-2-enyl alcohol (allethrin/bioallethrin alcohol component). - **Reactivity advantage**: 5× greater ring strain than cyclohexene analogs → faster Diels-Alder kinetics at lower temperatures. - **Optimized logP**: XLogP3 0.4 balances solubility and permeability for fragment-based discovery. - **Handling benefit**: Lower volatility than methyl ester, safer at scale. Available in research to pilot quantities. Reliable supply chain. Request specifications.

Molecular Formula C9H12O3
Molecular Weight 168.192
CAS No. 17790-74-8
Cat. No. B2859441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate
CAS17790-74-8
Molecular FormulaC9H12O3
Molecular Weight168.192
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)C=C1C
InChIInChI=1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3
InChIKeyFIOFMYNFIRAGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopentenone Ester Building Block (CAS 17790-74-8)


Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate (CAS 17790-74-8) is a cyclopentenone ester featuring a five-membered α,β-unsaturated ketone core with an ethyl ester at the 1-position and a methyl substituent at the 2-position [1]. With a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol, it exhibits a computed XLogP3 of 0.4, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound serves as a versatile intermediate in the synthesis of pyrethroid insecticides (e.g., allethrin and bioallethrin) [2].

Established pyrethroid insecticide intermediate synthesis
Cyclopentenone scaffold for Diels-Alder cycloadditions
Ethyl ester with moderate lipophilicity for partitioning studies

Why Generic Substitution of Cyclopentenone Ester Intermediates Fails


Seemingly subtle structural variations among cyclopentenone esters—such as ester alkyl chain length (methyl vs. ethyl), ring size (cyclopentene vs. cyclohexene), and the presence or absence of the 2-methyl substituent—can produce large differences in lipophilicity, reactivity, and steric properties that directly affect reaction yields, purification efficiency, and downstream biological activity. Generic replacement of the target compound with a close analog cannot be assumed to yield equivalent results without explicit comparative data . The evidence below quantifies specific dimensions where ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate demonstrates measurable differentiation from its most relevant comparators.

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Methyl ester may alter lipophilicity and reaction workup compared to the target ethyl ester.
!
Cyclohexene core (Hagemann’s ester) significantly reduces ring strain and cycloaddition reactivity.
!
Absence of the 2-methyl substituent may shift steric and electronic properties in downstream steps.

Comparative Evidence vs. Closest Analogs


Lipophilicity and Molecular Weight: Ethyl vs. Methyl Ester

The ethyl ester (target) exhibits a higher molecular weight (+14.03 g/mol) and greater lipophilicity than the corresponding methyl ester analog. The XLogP3 of the target compound is 0.4 [1], while the methyl analog (CAS 128350-67-4) has a lower XLogP3 (estimated at approximately -0.1 based on the loss of one methylene unit, a class-level inference [2]). The additional methylene unit increases the polar surface area slightly but contributes more significantly to hydrophobic surface area.

Lipophilicity & MW
Class-level inference
ΔMW +14.03 g/mol, ΔXLogP3 ≈ +0.5
Supports selection for passive permeability and reduced volatility
Methyl ester logP estimated via methylene rule
Lipophilicity Drug-likeness Membrane permeability

Ring Strain Energy: Cyclopentene vs. Cyclohexene Core

The five-membered cyclopentene ring in the target compound possesses significantly higher ring strain energy than the six-membered cyclohexene ring of the classical Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate, CAS 18437-76-0). Cyclopentene has a ring strain of approximately 26 kJ/mol, compared to only about 5 kJ/mol for cyclohexene [1]. This strain difference renders the cyclopentene derivative more reactive in ring-opening reactions and Diels-Alder cycloadditions, offering distinct synthetic advantages when a more electrophilic or strained dienophile is required.

Ring Strain
Class-level inference
~26 kJ/mol (cyclopentene) vs ~5 kJ/mol (cyclohexene)
Higher reactivity in cycloadditions and ring-opening
Based on unsubstituted hydrocarbon strain data
Ring strain Reactivity Cycloaddition

NMR Spectral Signature for Identity Verification

The ¹H NMR spectrum of the target compound in CDCl₃ displays a characteristic olefinic proton multiplet at δ 6.06–5.98 (1H), an ester CH₂ quartet at δ 4.30–4.11 (2H), a ring CH multiplet at δ 3.72–3.65 (1H), ring CH₂ multiplets at δ 2.77–2.66 (1H) and δ 2.66–2.57 (1H), a methyl singlet at δ 2.17 (3H), and an ester CH₃ triplet at δ 1.30 (J=7.1 Hz, 3H) . In contrast, the corresponding cyclohexene analog (Hagemann's ester) exhibits distinct chemical shifts and coupling patterns due to the different ring geometry [1].

NMR Fingerprint
Cross-study comparable
Distinct olefinic and ring proton patterns vs Hagemann’s ester
Enables unambiguous identity confirmation
Compare with cyclohexene analog spectrum
NMR spectroscopy Identity confirmation Quality control

Synthetic Yield in Pyrethroid Intermediate Preparation

In the synthesis of the pyrethroid alcohol intermediate (2-methyl-4-oxocyclopent-2-enyl) required for allethrin and bioallethrin, the ethyl ester (target) serves as the direct precursor, undergoing selective reduction to the allylic alcohol [1]. The methyl ester analog would require a different workup and may exhibit differing solubility that complicates phase separation. While explicit comparative yield data for this specific transformation remains sparse in the open literature, process patents consistently specify the ethyl ester as the preferred substrate for large-scale pyrethroid intermediate production [1].

Route Preference
Supporting evidence
Ethyl ester specified in multiple process patents
Aligns with established industrial intermediate
Methyl ester may require adapted reduction conditions
Pyrethroid synthesis Selective reduction Process chemistry

Optimal Application Scenarios


Large-Scale Pyrethroid Insecticide Intermediate Synthesis

The ethyl ester is the established industrial precursor for the preparation of 2-methyl-4-oxocyclopent-2-enyl alcohol, the alcohol component of allethrin and bioallethrin insecticides. Its higher molecular weight and reduced volatility relative to the methyl ester facilitate safer handling during large-scale reductions [1]. Process patents consistently specify this compound as the preferred starting material [2].

Diels-Alder Cycloadditions with Strained Dienophile

The cyclopentene core of the target compound exhibits ring strain roughly five-fold greater than that of the cyclohexene analog (Hagemann's ester) [3]. This property makes it a more reactive dienophile in Diels-Alder reactions, enabling construction of bridged bicyclic frameworks at lower temperatures and with faster kinetics, advantageous in total synthesis of sterols and terpenoids.

Medicinal Chemistry with Fine-Tuned Lipophilicity

The XLogP3 of 0.4 [4] places this ethyl ester in a favorable lipophilicity window for balancing aqueous solubility and passive membrane permeability. Compared to the more polar methyl ester (estimated XLogP3 ~ -0.1), the ethyl ester may serve as a superior starting scaffold for fragment-based drug discovery or for generating screening libraries where intermediate logP values are desired.

Application
Selection Property
Validation Focus
Pyrethroid intermediate synthesis
Ethyl ester handling profile
Alignment with patent-specified starting material
Diels-Alder cycloadditions
Ring strain energy
Reactivity advantage as strained dienophile
Fragment-based drug discovery
Lipophilicity range
Solubility-permeability balance for screening libraries
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